![molecular formula C15H11BrF3NO2 B2814140 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 338750-60-0](/img/structure/B2814140.png)
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol
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Overview
Description
This compound, also known as 4-bromo-2-methoxy-6-[(1E)-({[3-(trifluoromethyl)phenyl]methyl}imino)methyl]phenol, has a CAS Number of 478047-10-8 . It has a molecular weight of 388.18 and its IUPAC name is 4-bromo-2-methoxy-6-[(E)-({(E)-[3-(trifluoromethyl)phenyl]methyl}imino)methyl]phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13BrF3NO2/c1-23-14-7-13(17)6-11(15(14)22)9-21-8-10-3-2-4-12(5-10)16(18,19)20/h2-7,9,22H,8H2,1H3/b21-9+ . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid . The average mass is 374.152 Da and the mono-isotopic mass is 372.992523 Da .Scientific Research Applications
Synthesis and Crystal Structure Analysis
A study on the synthesis of crystalline fluoro-functionalized imines, including 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol, revealed their potential applications in nonlinear optics (NLO). These compounds showed significant stability and NLO properties due to their molecular structure and intramolecular interactions (Ashfaq et al., 2022).
Antioxidant Activity
Research on bromophenols derived from the marine red alga Rhodomela confervoides, which includes compounds related to 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol, demonstrated potent antioxidant activities. These compounds were found to be effective in scavenging free radicals, suggesting their potential use as natural antioxidants in various applications (Li et al., 2011).
Antibacterial Properties
A study on the antibacterial properties of bromophenols, including derivatives related to 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol, indicated moderate activity against various bacterial strains. This suggests the potential use of these compounds in developing antibacterial agents (Xu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO2/c1-22-13-7-11(16)5-9(14(13)21)8-20-12-4-2-3-10(6-12)15(17,18)19/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMVSRKEJYYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol |
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